
N~1~,N~4~-Dibutyl-N~1~,N~4~-diphenylbenzene-1,4-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~4~-Dibutyl-N~1~,N~4~-diphenylbenzene-1,4-dicarboxamide is an organic compound with a complex structure It is characterized by the presence of dibutyl and diphenyl groups attached to a benzene-1,4-dicarboxamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Dibutyl-N~1~,N~4~-diphenylbenzene-1,4-dicarboxamide typically involves the reaction of benzene-1,4-dicarboxylic acid with dibutylamine and diphenylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of N1,N~4~-Dibutyl-N~1~,N~4~-diphenylbenzene-1,4-dicarboxamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~4~-Dibutyl-N~1~,N~4~-diphenylbenzene-1,4-dicarboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N~1~,N~4~-Dibutyl-N~1~,N~4~-diphenylbenzene-1,4-dicarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N1,N~4~-Dibutyl-N~1~,N~4~-diphenylbenzene-1,4-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~1~,N~4~-Diphenylbenzene-1,4-dicarboxamide: Lacks the dibutyl groups, resulting in different chemical and physical properties.
N~1~,N~4~-Dibutylbenzene-1,4-dicarboxamide: Lacks the diphenyl groups, leading to variations in reactivity and applications.
Uniqueness
N~1~,N~4~-Dibutyl-N~1~,N~4~-diphenylbenzene-1,4-dicarboxamide is unique due to the presence of both dibutyl and diphenyl groups, which confer distinct chemical properties and potential applications. The combination of these groups enhances its solubility, reactivity, and ability to interact with biological targets.
Eigenschaften
CAS-Nummer |
36360-30-2 |
|---|---|
Molekularformel |
C28H32N2O2 |
Molekulargewicht |
428.6 g/mol |
IUPAC-Name |
1-N,4-N-dibutyl-1-N,4-N-diphenylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C28H32N2O2/c1-3-5-21-29(25-13-9-7-10-14-25)27(31)23-17-19-24(20-18-23)28(32)30(22-6-4-2)26-15-11-8-12-16-26/h7-20H,3-6,21-22H2,1-2H3 |
InChI-Schlüssel |
PFJDENUHQVNZAU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C(=O)N(CCCC)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![L-Cysteine, S-(2-methoxy-2-oxoethyl)-N-[N-[N-[N-(1-oxopropyl)-L-phenylalanyl]-L-leucyl]glycyl]-, methyl ester](/img/structure/B14677600.png)
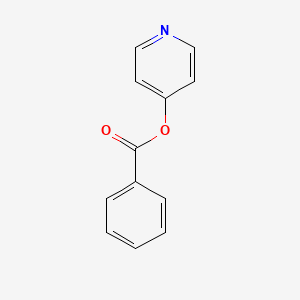
![4-[(4-Methoxybenzene-1-carbothioyl)sulfanyl]butanoic acid](/img/structure/B14677615.png)

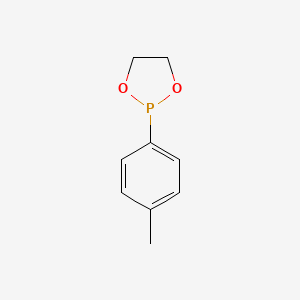
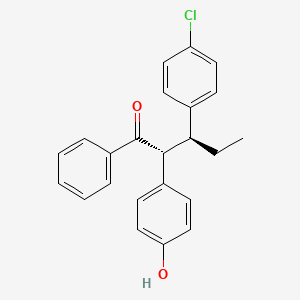
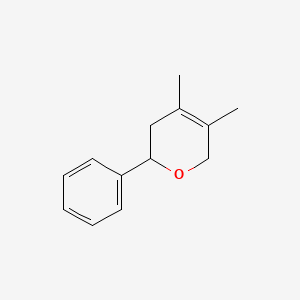
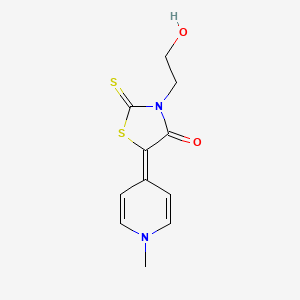
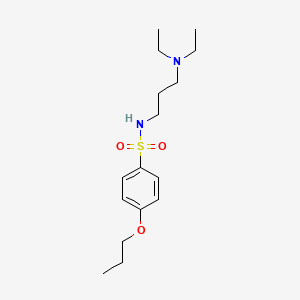
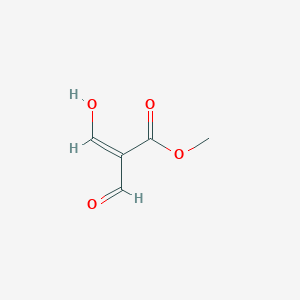

![10H-azepino[1,2-a]benzimidazole](/img/structure/B14677675.png)
![1-(Propan-2-yl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B14677679.png)
![Methyl N-[(benzyloxy)carbonyl]-beta-alanylvalinate](/img/structure/B14677680.png)
